1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Solid Form Handling Crystallinity Purification

Researchers requiring predictable regioselective functionalization at the pyrazole 4-position often face inconsistent bromination yields with generic analogs. 1,5-Dimethyl-1H-pyrazole-3-carbonitrile (CAS 54384-71-3) provides a reliable solution: • Regioselective bromination at 4-position under mild conditions (Br₂/AcOH, rt), yielding 4-bromo derivative (CAS 863751-81-9) for cross-coupling. • Nitrile group serves as carboxylic acid bioisostere, offering higher lipophilicity (XLogP3-AA = 0.7) and zero H-bond donors for improved membrane permeability. • Low melting point (68-69°C) enables melt-based formulation and facile purification via fractional crystallization. • Established high-yielding synthetic routes (87-89%) ensure cost-effective bulk procurement and reliable supply chain.

Molecular Formula C6H7N3
Molecular Weight 121.143
CAS No. 54384-71-3
Cat. No. B2467242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-pyrazole-3-carbonitrile
CAS54384-71-3
Molecular FormulaC6H7N3
Molecular Weight121.143
Structural Identifiers
SMILESCC1=CC(=NN1C)C#N
InChIInChI=1S/C6H7N3/c1-5-3-6(4-7)8-9(5)2/h3H,1-2H3
InChIKeyQJTFMFKUXJQSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-1H-pyrazole-3-carbonitrile (CAS 54384-71-3): Technical Specifications and Procurement-Ready Profile


1,5-Dimethyl-1H-pyrazole-3-carbonitrile (CAS 54384-71-3) is a heterocyclic building block featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions and a nitrile group at the 3-position. This substitution pattern imparts distinct physicochemical properties, including a melting point of 68-69°C, a boiling point of 248.7±20.0°C, and an XLogP3-AA value of 0.7 [1]. The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, where the nitrile functionality enables further synthetic transformations and bioisosteric applications .

Why Generic Substitution of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile Fails: Physicochemical and Reactivity Differentiation


Generic substitution among pyrazole-3-carbonitrile analogs is not scientifically defensible due to substantial differences in physicochemical properties and reactivity that directly impact synthetic utility and biological activity. The specific 1,5-dimethyl substitution pattern on 1,5-dimethyl-1H-pyrazole-3-carbonitrile yields a distinct melting point, lipophilicity, and electrophilic reactivity compared to closely related analogs such as 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2), 1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 54384-74-6), 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile (CAS 863751-81-9), and 1-methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0) [1][2]. These differences preclude simple interchangeability in synthetic sequences where predictable physical form, solubility, or site-selective functionalization is required.

Quantitative Evidence Guide for 1,5-Dimethyl-1H-pyrazole-3-carbonitrile Differentiation


Melting Point and Physical Form Differentiation vs. Carboxylic Acid and Carboxamide Analogs

1,5-Dimethyl-1H-pyrazole-3-carbonitrile exhibits a melting point of 68-69°C, which is substantially lower than that of its carboxylic acid analog 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (170-176°C) and its carboxamide analog 1,5-dimethyl-1H-pyrazole-3-carboxamide (177-178°C) . This lower melting point translates to a solid with different handling characteristics and may influence crystallization and formulation workflows where low-melting solids are preferred for melt processing or where differential thermal behavior is exploited for separation.

Solid Form Handling Crystallinity Purification

Lipophilicity (XLogP3-AA) Differentiation vs. Carboxylic Acid Analog

The computed lipophilicity of 1,5-dimethyl-1H-pyrazole-3-carbonitrile (XLogP3-AA = 0.7) is higher than that of its carboxylic acid analog 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (estimated logP = 0.43) [1]. This difference reflects the nitrile group's greater lipophilicity compared to the carboxyl group, a property that is intentionally exploited in medicinal chemistry when nitriles are used as bioisosteres for carboxylic acids to improve membrane permeability or reduce metabolic liabilities.

ADME Prediction Lipophilicity Bioisosterism

Electrophilic Bromination Reactivity Enabling 4-Bromo Derivative Synthesis

1,5-Dimethyl-1H-pyrazole-3-carbonitrile undergoes electrophilic bromination at the 4-position to yield 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile, a transformation that proceeds under mild conditions (bromine/acetic acid, room temperature) . In contrast, the corresponding carboxylic acid and carboxamide analogs exhibit different reactivity profiles due to the electron-withdrawing nature of the carbonyl group, which deactivates the pyrazole ring toward electrophilic substitution. The successful bromination of the nitrile derivative enables access to a brominated intermediate (CAS 863751-81-9) with a distinct melting point of 92-94°C, a key building block for subsequent cross-coupling reactions .

Electrophilic Aromatic Substitution Halogenation Building Block Expansion

Dehydration of Carboxamide to Nitrile: Synthetic Interconversion Yield

1,5-Dimethyl-1H-pyrazole-3-carbonitrile can be synthesized via dehydration of 1,5-dimethyl-1H-pyrazole-3-carboxamide using phosphorus oxychloride (POCl3), achieving a reported yield of 89.4% (3.9 g product from 5.0 g carboxamide) . This yield establishes a benchmark for the efficiency of converting the amide functional group to the nitrile on this specific pyrazole scaffold. Alternative synthetic routes, such as the oxidative conversion of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, proceed with a yield of 87% . The availability of multiple high-yielding synthetic routes provides procurement flexibility and supply chain robustness.

Nitrile Synthesis Dehydration Functional Group Interconversion

Melting Point Differentiation vs. 4-Bromo Analog for Purification Strategy

The melting point of 1,5-dimethyl-1H-pyrazole-3-carbonitrile (68-69°C) is significantly lower than that of its 4-bromo derivative 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile (92-94°C) . This 23-26°C difference in melting point enables straightforward separation of unreacted starting material from the brominated product via fractional crystallization or selective precipitation, facilitating purification workflows in multi-step synthetic sequences.

Purification Recrystallization Solid-Liquid Separation

Boiling Point and Volatility Profile vs. Carboxamide and Carboxylic Acid Analogs

1,5-Dimethyl-1H-pyrazole-3-carbonitrile exhibits a predicted boiling point of 248.7±20.0°C, which is lower than that of its carboxamide analog 1,5-dimethyl-1H-pyrazole-3-carboxamide (288.7±28.0°C) and its carboxylic acid analog 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (302.4±22.0°C) . This lower boiling point indicates greater volatility, which may be advantageous in applications requiring vacuum distillation for purification or in vapor-phase deposition processes.

Volatility Distillation Physical Separation

Optimal Application Scenarios for 1,5-Dimethyl-1H-pyrazole-3-carbonitrile Based on Quantitative Differentiation


Synthesis of 4-Functionalized Pyrazole Building Blocks via Electrophilic Substitution

Procure 1,5-dimethyl-1H-pyrazole-3-carbonitrile when a 4-halogenated pyrazole-3-carbonitrile derivative is required as a synthetic intermediate. The compound undergoes regioselective electrophilic bromination at the 4-position under mild conditions (Br2/AcOH, room temperature), yielding 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile (CAS 863751-81-9) . This brominated product serves as a versatile substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to install aryl, alkynyl, or amino substituents at the 4-position. The significant melting point difference (68-69°C vs. 92-94°C) between starting material and product enables facile purification by fractional crystallization .

Medicinal Chemistry Campaigns Requiring Carboxylic Acid Bioisosteres

Select 1,5-dimethyl-1H-pyrazole-3-carbonitrile in drug discovery programs where the nitrile group is intended as a bioisostere for a carboxylic acid moiety. The higher computed lipophilicity of the nitrile derivative (XLogP3-AA = 0.7) compared to the corresponding carboxylic acid (logP ≈ 0.43) provides a measurable increase in membrane permeability . This differentiation is particularly relevant in CNS drug discovery and in programs seeking to improve oral bioavailability of lead compounds. The absence of a hydrogen bond donor (HBD count = 0) in the nitrile derivative, compared to the acid (HBD count = 1), further distinguishes its ADME profile .

Large-Scale Synthesis and Purification Workflows Leveraging Volatility

Specify 1,5-dimethyl-1H-pyrazole-3-carbonitrile for multi-gram to kilogram-scale syntheses where distillation or sublimation is the preferred purification method. The compound's lower boiling point (248.7±20.0°C) relative to the corresponding amide (288.7±28.0°C) and acid (302.4±22.0°C) analogs facilitates vacuum distillation, reducing the energy input and time required for purification . Additionally, the well-documented high-yielding synthetic routes (89.4% from carboxamide; 87% from carbaldehyde) ensure cost-effective procurement and reliable supply chain availability .

Crystallization and Solid Form Screening in Preformulation Studies

Include 1,5-dimethyl-1H-pyrazole-3-carbonitrile in solid form screening cascades where low-melting solids are desired for melt-based formulation approaches. The compound's melting point of 68-69°C is substantially lower than that of the corresponding acid (170-176°C) and amide (177-178°C) analogs . This thermal behavior enables melt-crystallization and hot-melt extrusion processing that is not feasible with the higher-melting analogs, providing distinct options for amorphous solid dispersion formulation strategies. The predictable solid-state properties also support robust analytical method development for purity assessment and stability monitoring.

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